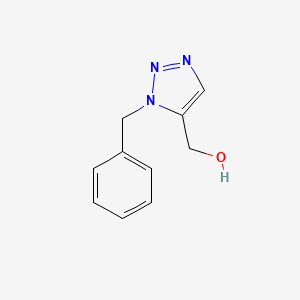

(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The triazole ring is a five-membered ring containing three nitrogen atoms, which contributes to the compound’s stability and reactivity.

Wirkmechanismus

Target of Action

Similar compounds such as tris(1-benzyl-1h-1,2,3-triazol-4-yl)methyl amine have been used as ligands in coordination chemistry . These compounds can stabilize Cu(I) towards disproportionation and oxidation, enhancing its catalytic effect in the azide-acetylene cycloaddition .

Mode of Action

It’s known that the triazole ring can act as a hydrogen bond acceptor and donor, simultaneously . This property allows it to offer various types of binding to the target enzyme .

Biochemical Pathways

Similar compounds have been reported to inhibit leukemia stem cells, activate glucokinase, and exhibit antitubercular activities .

Result of Action

Similar compounds have been reported to induce apoptosis via cell cycle arrest at the sub-g1 and g2/m phase .

Action Environment

Similar compounds have been shown to effectively prevent steel corrosion in an acidic environment .

Vorbereitungsmethoden

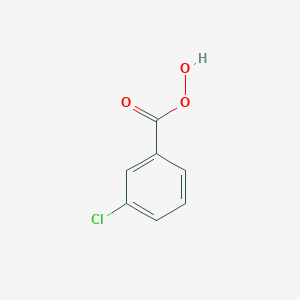

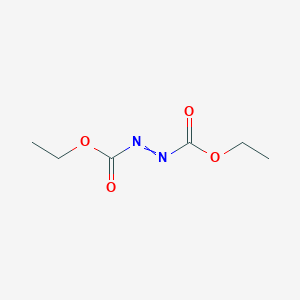

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol typically involves a “click” chemistry approach, which is a copper-catalyzed azide-alkyne cycloaddition reaction. This method is favored due to its high yield and selectivity. The general procedure involves the reaction of benzyl azide with propargyl alcohol in the presence of a copper catalyst to form the desired triazole compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of click chemistry are scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and safety of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions: (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

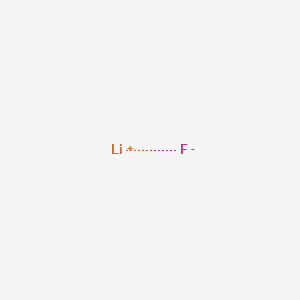

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Benzyl aldehyde or benzoic acid derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

1,2,3-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.

1-Benzyl-1H-1,2,3-triazole: Similar to (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol but lacks the hydroxyl group, affecting its reactivity and solubility.

1-(4-Methylbenzyl)-1H-1,2,3-triazole: A derivative with a methyl group on the benzyl ring, which can influence its biological activity and chemical properties.

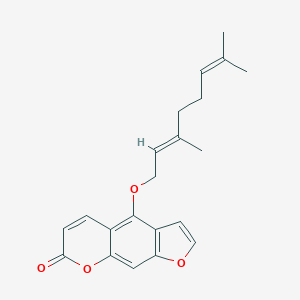

Uniqueness: this compound is unique due to the presence of both the benzyl and hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it a versatile compound in both synthetic and biological applications .

Biologische Aktivität

(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol is a compound that has garnered interest for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields based on recent research findings.

- Molecular Formula : C₁₀H₁₁N₃O

- Molecular Weight : 189.21 g/mol

- CAS Number : 77177-16-3

The compound features a triazole ring, which is known for its ability to act as both a hydrogen bond donor and acceptor, enhancing its reactivity and interaction with biological targets .

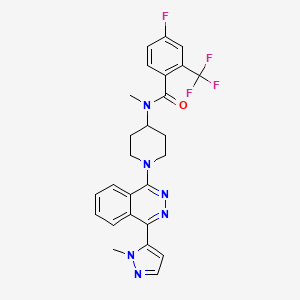

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer and microbial growth. For instance, they can interfere with the activity of tubulin, affecting cell division and proliferation .

- Induction of Apoptosis : Research indicates that these compounds can induce apoptosis in cancer cells via cell cycle arrest at sub-G1 and G2/M phases.

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens, including Mycobacterium tuberculosis and other bacteria .

Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound using the broth microdilution method. The results indicated significant antibacterial activity against several strains. The minimum inhibitory concentrations (MICs) were determined across a range of concentrations:

| Concentration (μg/mL) | Activity Observed |

|---|---|

| 3.125 | Moderate |

| 6.25 | Moderate |

| 12.5 | Moderate |

| 25 | Strong |

| 50 | Strong |

| 100 | Very Strong |

The compound exhibited a notable DPPH scavenging effect, indicating antioxidant properties as well .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. It has been shown to inhibit the proliferation of cancer cell lines such as Jurkat and A-431 with IC50 values comparable to established chemotherapeutics like doxorubicin .

Study on Antimicrobial Efficacy

In one study conducted by Scherer & Godoy (2009), derivatives of 1-benzyl-1,2,3-triazoles were synthesized and tested for their antimicrobial properties. The research highlighted that several derivatives displayed low toxicity while maintaining significant antibacterial activity against pathogenic bacteria, suggesting their potential for therapeutic development .

Antioxidant Activity Evaluation

Another investigation into the antioxidant capacity of this compound revealed its effectiveness in scavenging free radicals in vitro. The DPPH assay demonstrated that at concentrations above 100 μg/mL, the compound significantly reduced oxidative stress markers in tested cell lines .

Eigenschaften

IUPAC Name |

(3-benzyltriazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c14-8-10-6-11-12-13(10)7-9-4-2-1-3-5-9/h1-6,14H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYMAOLKRXCWTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CN=N2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.